molecular formula C6H12ClNO B6196576 4-(2H3)methoxy-2-azabicyclo[2.1.1]hexane hydrochloride CAS No. 2680537-68-0

4-(2H3)methoxy-2-azabicyclo[2.1.1]hexane hydrochloride

Cat. No.: B6196576
CAS No.: 2680537-68-0
M. Wt: 152.6
InChI Key:
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Description

4-(2H3)methoxy-2-azabicyclo[211]hexane hydrochloride is a chemical compound with the molecular formula C6H11NO·HCl It is a derivative of 2-azabicyclo[211]hexane, a bicyclic structure that includes a nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2H3)methoxy-2-azabicyclo[2.1.1]hexane hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 2-azabicyclo[2.1.1]hexane.

    Deuteration: Incorporation of deuterium (2H) into the methoxy group to form 4-(2H3)methoxy-2-azabicyclo[2.1.1]hexane.

    Hydrochloride Formation: The final step involves the addition of hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Temperature Control: Maintaining optimal temperatures to favor desired reactions.

    Purification: Techniques such as crystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

4-(2H3)methoxy-2-azabicyclo[2.1.1]hexane hydrochloride can undergo various chemical reactions, including:

    Oxidation: Reaction with oxidizing agents to form oxidized derivatives.

    Reduction: Reaction with reducing agents to form reduced derivatives.

    Substitution: Nucleophilic or electrophilic substitution reactions at the methoxy or azabicyclo positions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution Reagents: Halogens (Cl2, Br2), alkylating agents (CH3I).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated or alkylated derivatives.

Scientific Research Applications

4-(2H3)methoxy-2-azabicyclo[2.1.1]hexane hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme interactions.

    Medicine: Investigated for its potential therapeutic properties, such as acting on specific receptors or enzymes.

    Industry: Utilized in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of 4-(2H3)methoxy-2-azabicyclo[2.1.1]hexane hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The specific pathways and targets depend on the context of its use. For example, in medicinal research, it may interact with neurotransmitter receptors, while in enzymatic studies, it may act as an inhibitor or activator of specific enzymes.

Comparison with Similar Compounds

Similar Compounds

    2-azabicyclo[2.1.1]hexane: The parent compound without the methoxy and deuterium modifications.

    4-methoxy-2-azabicyclo[2.1.1]hexane: Similar structure but without deuterium incorporation.

    4-(2H3)methoxy-2-azabicyclo[2.1.1]hexane: The compound without the hydrochloride salt.

Uniqueness

4-(2H3)methoxy-2-azabicyclo[2.1.1]hexane hydrochloride is unique due to the presence of both the methoxy group and deuterium, which can influence its chemical properties and interactions. The hydrochloride form also enhances its solubility and stability, making it more suitable for certain applications.

Properties

CAS No.

2680537-68-0

Molecular Formula

C6H12ClNO

Molecular Weight

152.6

Purity

95

Origin of Product

United States

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